4-Chloro-6-nitroquinazolin-7-amine
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Overview
Description
4-Chloro-6-nitroquinazolin-7-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 6th position, and an amine group at the 7th position on the quinazoline ring.
Preparation Methods
The synthesis of 4-Chloro-6-nitroquinazolin-7-amine can be achieved through various methods. One common synthetic route involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by nitration and amination reactions . Another method utilizes microwave-accelerated Dimroth rearrangement, which offers a rapid and efficient synthesis of quinazoline derivatives . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Chloro-6-nitroquinazolin-7-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-6-nitroquinazolin-7-amine has a wide range of applications in scientific research. It is used in the synthesis of various biologically active molecules, including anticancer, antibacterial, and antifungal agents . In medicinal chemistry, it serves as a building block for the development of drugs targeting specific molecular pathways. Additionally, it is utilized in the study of structure-activity relationships to understand the effects of different substituents on biological activity .
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitroquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
4-Chloro-6-nitroquinazolin-7-amine can be compared with other quinazoline derivatives, such as 4-anilinoquinazolines and 4-aminoquinolines. These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and applications . For example, 4-anilinoquinazolines are known for their anticancer properties, while 4-aminoquinolines are used as antimalarial agents . The unique combination of chloro, nitro, and amine groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-nitroquinazolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPHCODJFBRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])N)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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